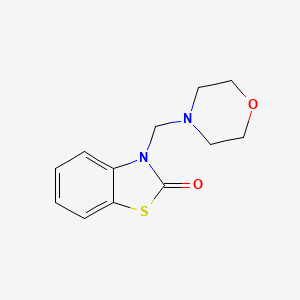

![molecular formula C16H13Cl3N2O3 B5326361 3-chloro-5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5326361.png)

3-chloro-5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one, also known as DCPIB, is a potent inhibitor of volume-regulated anion channels (VRACs). VRACs are essential for the regulation of cell volume, and their dysfunction has been linked to various diseases, including cancer, hypertension, and cystic fibrosis. DCPIB has been extensively studied for its potential therapeutic applications in these diseases.

Mécanisme D'action

3-chloro-5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one inhibits VRACs by binding to the channel pore and blocking the flow of anions through the channel. VRACs are essential for the regulation of cell volume, and their dysfunction has been linked to various diseases. By inhibiting VRACs, this compound can modulate cell volume and function, leading to its potential therapeutic applications in various diseases.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. In hypertension, this compound lowers blood pressure by modulating the activity of VRACs in blood vessels. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

3-chloro-5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has several advantages for lab experiments. It is a potent and specific inhibitor of VRACs, making it an excellent tool for studying the role of VRACs in various diseases. This compound is also relatively easy to synthesize and purify, making it readily available for lab experiments. However, this compound has some limitations, such as its potential toxicity and off-target effects. Researchers should take caution when using this compound in lab experiments and consider its potential side effects.

Orientations Futures

3-chloro-5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has several potential future applications in various diseases. In cancer, this compound could be used as a therapeutic agent to inhibit cancer cell proliferation and migration. In hypertension, this compound could be used as a novel antihypertensive agent. This compound could also be studied for its potential application in cystic fibrosis, where VRACs play a crucial role in the regulation of airway surface liquid. Furthermore, this compound could be used as a tool to study the role of VRACs in various physiological and pathological processes.

Méthodes De Synthèse

3-chloro-5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one can be synthesized by reacting 3-chloro-5-pyridin-2-yl-pyridin-2-one with 2-(3,4-dichlorophenyl)morpholine-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain pure this compound.

Applications De Recherche Scientifique

3-chloro-5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has been extensively studied for its potential therapeutic applications in various diseases. VRACs are known to play a crucial role in cancer cell proliferation and migration. This compound has been shown to inhibit the proliferation and migration of various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. This compound has also been studied for its potential application in hypertension. VRACs are involved in the regulation of blood pressure, and this compound has been shown to lower blood pressure in animal models of hypertension.

Propriétés

IUPAC Name |

3-chloro-5-[2-(3,4-dichlorophenyl)morpholine-4-carbonyl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl3N2O3/c17-11-2-1-9(5-12(11)18)14-8-21(3-4-24-14)16(23)10-6-13(19)15(22)20-7-10/h1-2,5-7,14H,3-4,8H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSMCWYXSYVNNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)C2=CNC(=O)C(=C2)Cl)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

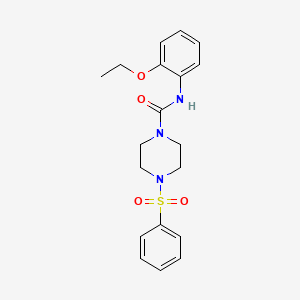

![N-methyl-N-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]ethyl}methanesulfonamide dihydrochloride](/img/structure/B5326278.png)

![ethyl 4-[2-(benzyloxy)ethyl]-1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5326283.png)

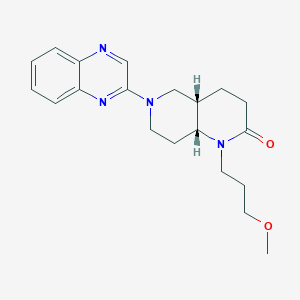

![2-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5326305.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5326314.png)

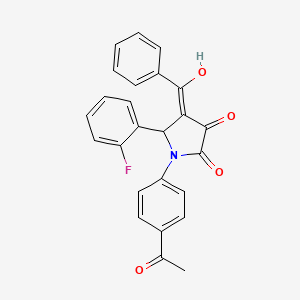

![methyl 2-methyl-6-oxo-7-[4-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5326332.png)

![2-[(2-methoxyethoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5326342.png)

![1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-(3-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5326350.png)

![N-[2-(phenylthio)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5326353.png)

![2-(3-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5326362.png)

![3-[4-(2-furoylamino)phenyl]propanoic acid](/img/structure/B5326363.png)